Trenbolone acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Veterinary Medicine

Field: Veterinary Medicine.

Methods: It is administered through intramuscular injection.

Bodybuilding and Athletic Performance Enhancement

Field: Sports Medicine.

Application: Trenbolone acetate is used in bodybuilding and athletic performance enhancement.

Results: Trenbolone acetate has been shown to be very effective at increasing muscle mass and strength.

Research on Muscle Growth

Field: Cell Biology.

Methods: The specific methods of application in this context involve cultured murine myoblasts.

Toxicology

Field: Toxicology.

Application: Trenbolone acetate is used in toxicology to understand its effects on the human body.

Research on Polyamine Biosynthesis

Application: Trenbolone acetate is used in research to understand its effects on polyamine biosynthesis.

Forensic Toxicology

Field: Forensic Toxicology.

Application: Trenbolone acetate is used in forensic toxicology to detect its presence in biological fluids and hair in postmortem cases.

Cardiometabolic Research

Field: Cardiometabolic Research.

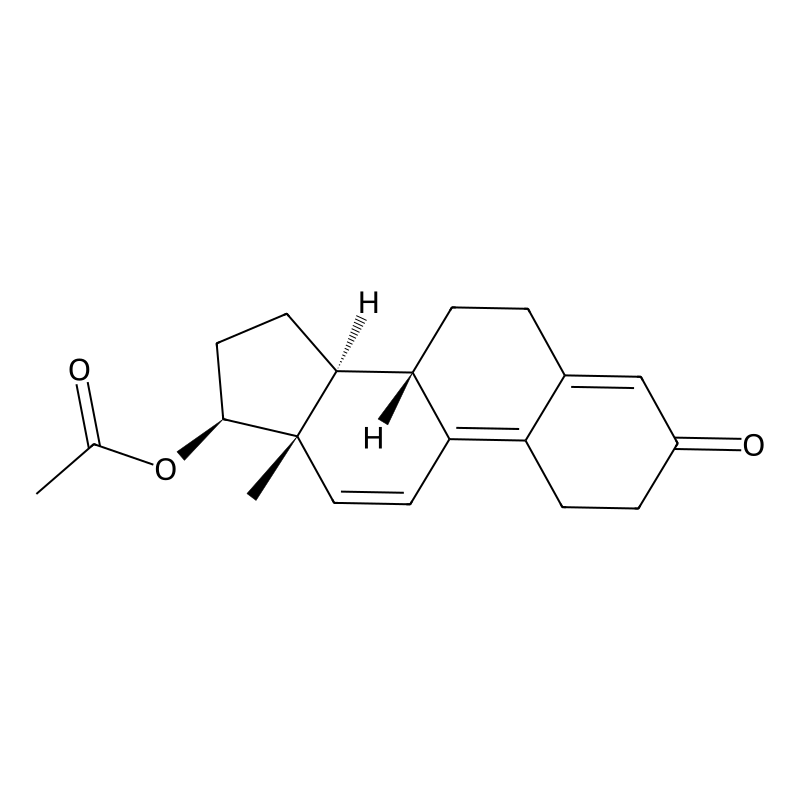

Trenbolone acetate is a synthetic anabolic steroid, specifically an androgen ester, derived from nandrolone. It was first synthesized in 1963 and is primarily used in veterinary medicine to promote muscle growth in livestock. The compound is known for its potent anabolic properties, which enhance protein synthesis and nitrogen retention in the body. Trenbolone acetate is characterized by its short half-life and is typically administered via injection due to its low oral bioavailability. The chemical formula for trenbolone acetate is , with a molecular weight of approximately 312.41 g/mol .

Trenbolone acetate's mechanism of action revolves around its interaction with ARs. Upon binding to ARs in muscle cells, it triggers a cascade of events that promote protein synthesis and muscle growth []. Additionally, trenbolone acetate might influence factors like nutrient partitioning, favoring muscle tissue over fat storage.

Note

The specific details of the mechanism require further scientific exploration.

Trenbolone acetate is a controlled substance in many countries due to its potential for misuse and associated health risks.

- Toxicity: Studies suggest trenbolone acetate can have negative effects on the cardiovascular system, liver, and kidneys in high doses.

- Behavioral Changes: Trenbolone acetate might induce aggressive behavior and mood swings.

Additionally, trenbolone acetate can undergo metabolic transformations in the body, where it is converted back to trenbolone, its active form, which exerts the anabolic effects .

- Increased Protein Synthesis: Trenbolone acetate enhances the body's ability to synthesize proteins, promoting muscle growth.

- Nutrient Efficiency: It improves feed efficiency in livestock, allowing animals to gain weight more effectively from less feed.

- Inhibition of Glucocorticoids: The compound inhibits cortisol production, which helps prevent muscle breakdown and fat gain .

- Enhanced Red Blood Cell Production: This leads to improved oxygen delivery to muscles, enhancing endurance and recovery times .

Several synthesis methods for trenbolone acetate have been developed, including:

- Conventional Esterification: This method involves reacting trenbolone with acetic anhydride or acetic acid in the presence of a catalyst.

- High-Yield Synthesis: A patented method includes hydrolysis followed by etherification using methanol and hydrochloric acid to achieve high purity levels .

The general steps for synthesizing trenbolone acetate typically include:

- Dissolving trenbolone in a suitable solvent.

- Adding acetic anhydride or acid.

- Heating the mixture under controlled conditions.

- Purifying the product through crystallization or chromatography.

Trenbolone acetate is primarily used in veterinary medicine but has also gained popularity among bodybuilders and athletes for its muscle-building properties. Its applications include:

- Veterinary Use: Administered to livestock to promote rapid growth and improve feed efficiency.

- Bodybuilding: Used as a performance-enhancing drug due to its potent anabolic effects.

- Research: Studied for its potential therapeutic applications in muscle-wasting diseases .

Trenbolone acetate shares similarities with several other anabolic steroids but stands out due to its unique properties. Below are some comparable compounds:

| Compound | Anabolic Activity | Androgenic Activity | Duration of Action | Unique Features |

|---|---|---|---|---|

| Nandrolone Decanoate | Moderate | Moderate | Long | Less potent than trenbolone; more estrogenic effects |

| Testosterone Propionate | High | High | Short | Natural hormone; more balanced effects |

| Methenolone Acetate | Moderate | Low | Short | Less androgenic; often used for cutting cycles |

| Trenbolone Enanthate | High | High | Long | Similar potency but longer duration |

Trenbolone acetate's unique combination of high anabolic activity with relatively low androgenic effects makes it particularly effective for muscle growth while minimizing some side effects associated with other steroids .

High-Performance Liquid Chromatography represents a cornerstone analytical technique for trenbolone acetate analysis, offering exceptional separation capabilities and reliable quantification. The development of robust High-Performance Liquid Chromatography methods has been extensively documented across multiple research studies, demonstrating consistent analytical performance for both quantitative and qualitative applications.

The most widely implemented High-Performance Liquid Chromatography protocol utilizes reverse-phase chromatography with octadecylsilane-bonded stationary phases [1] [2]. Tsai and colleagues established a comprehensive method employing an Inertsil ODS-3V column with a ternary mobile phase composition of acetonitrile, methanol, and water in a 50:10:40 volume ratio [1] [2]. This protocol demonstrated exceptional recovery rates ranging from 83.8% to 98.9% for bovine muscle samples and 82.6% to 95.7% for liver samples when trenbolone acetate was spiked at concentrations between 2-4 parts per billion [1].

Detection wavelength optimization has been consistently reported at 340 nanometers using ultraviolet detection, which corresponds to the maximum absorption of the trienone chromophore present in trenbolone acetate [1] [3]. Flow rate parameters typically range from 1.0 to 1.5 milliliters per minute, providing optimal resolution while maintaining reasonable analysis times [1] [4]. The analytical performance demonstrates detection limits as low as 1 part per billion in muscle tissue and 4 parts per billion in liver tissue [1].

Alternative High-Performance Liquid Chromatography configurations have been developed using shorter columns and isocratic mobile phases to reduce analysis time. Furusawa demonstrated a rapid method utilizing a C1 column with photo-diode array detection, achieving quantification limits of 1.8 nanograms per gram or lower [3]. This approach eliminated the use of harmful organic solvents and achieved recovery rates exceeding 87.9% with relative standard deviations below 3.4% [3].

Sample preparation protocols for High-Performance Liquid Chromatography analysis typically involve acetonitrile extraction followed by solid-phase extraction cleanup using Bond Elut C18 cartridges [1] [2]. The extraction efficiency is enhanced through defatting procedures using acetonitrile-saturated n-hexane, which effectively removes lipophilic interferences while preserving analyte integrity [1]. Validation studies consistently demonstrate precision values with coefficients of variation below 5% for intra-day measurements and below 7% for inter-day reproducibility [1] [2].

Gas Chromatography-Mass Spectrometry Applications

Gas Chromatography-Mass Spectrometry methodologies for trenbolone acetate analysis present unique challenges due to the compound's structural complexity and thermal lability. The successful implementation of Gas Chromatography-Mass Spectrometry requires sophisticated derivatization procedures to enhance volatility and thermal stability while maintaining analytical specificity [5] [6].

The most effective derivatization protocol employs N-methyl-N-(trimethylsilyl)trifluoroacetamide containing iodine followed by secondary derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide [5]. This two-step procedure addresses the enolization tendency at the 3-carbon position, which can lead to multiple tautomeric forms and analytical artifacts [6]. Woźniak and colleagues optimized this approach using HP-5ms capillary columns, achieving decision limits (CCα) between 0.15-0.36 micrograms per liter and detection capabilities (CCβ) of 0.20-0.34 micrograms per liter [5].

Mass spectrometric detection utilizes both selected ion monitoring and multiple reaction monitoring modes for enhanced sensitivity and specificity [5] [7]. The characteristic fragmentation pattern of derivatized trenbolone acetate produces diagnostic ions at mass-to-charge ratios of 227, 211, 199, and 198, which enable targeted screening applications [8] [6]. Tandem mass spectrometry provides superior selectivity compared to single-stage mass spectrometry, with signal-to-noise improvements of 2-10 fold depending on the specific analyte [6] [7].

Method validation demonstrates recovery rates ranging from 72% to 111% across different matrices, with precision values consistently below 25% relative standard deviation [5] [9]. The Gas Chromatography-Mass Spectrometry approach requires careful optimization of injection parameters, with co-injection derivatization techniques providing optimal reproducibility [10]. Temperature programming typically initiates at 100°C with gradual increases to facilitate complete separation of analytes and metabolites [6].

Alternative derivatization approaches using trimethylsilyl ether and trifluoroacetyl ester derivatives have been evaluated, though these methods exhibit increased susceptibility to thermal degradation and artifact formation [11] [6]. The incorporation of methoxime groups at the 3-carbon position effectively prevents enolization but may compromise sensitivity for trace-level determinations [6].

Nuclear Magnetic Resonance Spectroscopic Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization and quantitative analysis capabilities for trenbolone acetate, offering unique advantages in purity assessment and authenticity verification. Proton Nuclear Magnetic Resonance spectroscopy has emerged as a powerful tool for pharmaceutical quality control, enabling simultaneous identification and quantification without the need for extensive sample preparation [12] [13].

The proton Nuclear Magnetic Resonance spectral profile of trenbolone acetate exhibits characteristic resonances corresponding to the steroid backbone and acetate ester functionality [13] [14]. Measurements performed using 600 megahertz spectrometers with deuterated chloroform containing 0.1% tetramethylsilane as solvent provide optimal resolution and chemical shift reproducibility [12] [13]. The method demonstrates exceptional specificity for detecting adulterants and impurities that may not be readily apparent through chromatographic techniques [12].

Quantitative Nuclear Magnetic Resonance methodologies utilize internal standard approaches or Electronic Reference To access In vivo Concentrations methods for accurate quantification [12] [15]. Validation studies demonstrate limits of detection ranging from 0.18 to 0.61 milligrams per milliliter and quantification limits between 1.30 and 2.19 milligrams per milliliter [15]. Precision parameters show intra-day relative standard deviations of 1.86% to 4.22% and inter-day variations of 2.17% to 4.75% [15].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, particularly valuable for distinguishing closely related steroid structures that may co-elute in chromatographic systems [14] [16]. The technique enables differentiation of trenbolone acetate from other anabolic steroids through characteristic carbon chemical shifts corresponding to the trienone system and acetate carbonyl [14]. Chemometric analysis of Carbon-13 Nuclear Magnetic Resonance data using principal component analysis and hierarchical cluster analysis facilitates classification of samples and identification of key active ingredients [14].

The application of Nuclear Magnetic Resonance spectroscopy extends to stability studies and degradation product identification, providing insights into chemical transformations under various stress conditions [17] [14]. Two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence, enable complete structural assignment and purity assessment [14].

Validation of Analytical Methods for Regulatory Compliance

Regulatory validation of analytical methods for trenbolone acetate follows established guidelines from the International Conference on Harmonisation Q2(R1) and Food and Drug Administration frameworks, ensuring methods meet stringent requirements for pharmaceutical and veterinary applications [18] [19]. Comprehensive validation encompasses multiple analytical performance characteristics that demonstrate method suitability for intended purposes [18] [19].

Specificity validation requires demonstration that the analytical method can distinguish trenbolone acetate from potential interferences, including related compounds, degradation products, and matrix components [18] [19]. This is typically achieved through forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions [20] [21]. Specificity is confirmed when the method can accurately quantify trenbolone acetate in the presence of degradation products without interference [20].

Linearity assessment establishes the relationship between analytical response and analyte concentration across the intended working range [18] [19]. Validation studies for trenbolone acetate consistently demonstrate correlation coefficients exceeding 0.992, with many methods achieving values above 0.999 [5] [9]. The linearity range typically spans from the limit of quantification to 150% of the expected concentration, encompassing the full analytical range [18] [19].

Accuracy determination involves analysis of samples with known concentrations, typically achieved through recovery studies at multiple concentration levels [18] [19]. Acceptable accuracy criteria require recovery values between 80% and 120% for pharmaceutical applications, though values of 70% to 130% may be acceptable for complex biological matrices [18] [19]. Trenbolone acetate methods consistently demonstrate recoveries within these acceptable ranges across multiple matrices [5] [9] [22].

Precision evaluation encompasses both repeatability (intra-day precision) and intermediate precision (inter-day reproducibility) assessments [18] [19]. Relative standard deviation values should not exceed 20% for quantitative methods, with many trenbolone acetate methods achieving precision below 10% [5] [9] [20]. Robustness studies evaluate method performance under deliberately varied conditions, including mobile phase composition changes, temperature variations, and different analysts [18] [19].

Detection and quantification limits are established using signal-to-noise ratios of 3:1 and 10:1, respectively, or through statistical analysis of blank sample responses [18] [19]. Method detection limits for trenbolone acetate range from 0.3 to 4 parts per billion depending on the analytical technique and matrix complexity [5] [9] [22]. These sensitivity levels exceed regulatory requirements for veterinary drug residue monitoring [23] [24].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H351 (40.85%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (54.93%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (42.25%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (40.85%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H410 (39.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C4 (AR) [HSA:367] [KO:K08557]

Pictograms

Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Sulfolene

Use Classification

Pharmaceuticals

Dates

2: Smith ZK, Chung KY, Parr SL, Johnson BJ. Anabolic payout of terminal implant alters adipogenic gene expression of the longissimus muscle in beef steers. J Anim Sci. 2017 Mar;95(3):1197-1204. doi: 10.2527/jas.2016.0630. PubMed PMID: 28380538.

3: Ebarb SM, Phelps KJ, Drouillard JS, Maddock-Carlin KR, Vaughn MA, Burnett DD, Noel JA, Van Bibber-Krueger CL, Paulk CB, Grieger DM, Gonzalez JM. Effects of anabolic implants and ractopamine-HCl on muscle fiber morphometrics, collagen solubility, and tenderness of beef longissimus lumborum steaks. J Anim Sci. 2017 Mar;95(3):1219-1231. doi: 10.2527/jas.2016.1263. PubMed PMID: 28380530.

4: Lega F, Angeletti R, Stella R, Rigoni L, Biancotto G, Giusepponi D, Moretti S, Saluti G, Galarini R. Abuse of anabolic agents in beef cattle: Could bile be a possible alternative matrix? Food Chem. 2017 Aug 15;229:188-197. doi: 10.1016/j.foodchem.2017.02.069. Epub 2017 Feb 15. PubMed PMID: 28372163.

5: Geiß C, Ruppert K, Askem C, Barroso C, Faber D, Ducrot V, Holbech H, Hutchinson TH, Kajankari P, Kinnberg KL, Lagadic L, Matthiessen P, Morris S, Neiman M, Penttinen OP, Sanchez-Marin P, Teigeler M, Weltje L, Oehlmann J. Validation of the OECD reproduction test guideline with the New Zealand mudsnail Potamopyrgus antipodarum using trenbolone and prochloraz. Ecotoxicology. 2017 Apr;26(3):370-382. doi: 10.1007/s10646-017-1770-y. Epub 2017 Feb 6. PubMed PMID: 28168557.

6: Colburn S, Childers WK, Chacon A, Swailes A, Ahmed FM, Sahi R. The cost of seeking an edge: Recurrent renal infarction in setting of recreational use of anabolic steroids. Ann Med Surg (Lond). 2017 Jan 12;14:25-28. doi: 10.1016/j.amsu.2017.01.015. eCollection 2017 Feb. PubMed PMID: 28127424; PubMed Central PMCID: PMC5247564.

7: Zanardello C, Capello K, Stella R, Biancotto G, Vascellari M. Semiquantitative immunohistochemical detection of progesterone receptors in male accessory sex glands as a screening assay for anabolic steroid use in bulls. J Vet Diagn Invest. 2017 Jan;29(1):35-40. doi: 10.1177/1040638716681047. PubMed PMID: 28074716.

8: Ziecik AJ, Klos J, Przygrodzka E, Milewski R, Jana B. Aberrant effects of altrenogest and exposure to exogenous gonadotropins on follicular cysts appearance in gilts. Theriogenology. 2017 Feb;89:250-254. doi: 10.1016/j.theriogenology.2016.10.028. Epub 2016 Nov 9. PubMed PMID: 28043359.

9: Zhang Y, Snow DD, Bartelt-Hunt SL. Stereoselective Degradation of Estradiol and Trenbolone Isomers in Alluvial Sediment. Environ Sci Technol. 2016 Dec 20;50(24):13256-13264. Epub 2016 Nov 30. PubMed PMID: 27993082.

10: Robinson JA, Ma Q, Staveley JP, Smolenski WJ. Sorption and desorption of 17α-trenbolone and trendione on five soils. Environ Toxicol Chem. 2017 Mar;36(3):613-620. doi: 10.1002/etc.3711. PubMed PMID: 27958649.

11: Boks MN, Tiebosch AT, van der Waaij LA. A jaundiced bodybuilder Cholestatic hepatitis as side effect of injectable anabolic-androgenic steroids. J Sports Sci. 2017 Nov;35(22):2262-2264. doi: 10.1080/02640414.2016.1265659. Epub 2016 Dec 12. PubMed PMID: 27937337.

12: Biancotto G, Stella R, Barrucci F, Lega F, Angeletti R. Urinary Concentrations of Steroids in Bulls under Anabolic Treatment by Revalor-XS® Implant. J Anal Methods Chem. 2016;2016:8013175. Epub 2016 Oct 20. PubMed PMID: 27840769; PubMed Central PMCID: PMC5093300.

13: McCue PM. Hormone Therapy in Clinical Equine Practice. Vet Clin North Am Equine Pract. 2016 Dec;32(3):425-434. doi: 10.1016/j.cveq.2016.07.001. Review. PubMed PMID: 27810035.

14: Charles S, Ducrot V, Azam D, Benstead R, Brettschneider D, De Schamphelaere K, Filipe Goncalves S, Green JW, Holbech H, Hutchinson TH, Faber D, Laranjeiro F, Matthiessen P, Norrgren L, Oehlmann J, Reategui-Zirena E, Seeland-Fremer A, Teigeler M, Thome JP, Tobor Kaplon M, Weltje L, Lagadic L. Optimizing the design of a reproduction toxicity test with the pond snail Lymnaea stagnalis. Regul Toxicol Pharmacol. 2016 Nov;81:47-56. doi: 10.1016/j.yrtph.2016.07.012. Epub 2016 Jul 25. PubMed PMID: 27461040.

15: Kamanga-Sollo E, Thornton KJ, White ME, Dayton WR. Role of G protein-coupled estrogen receptor-1 in estradiol 17β-induced alterations in protein synthesis and protein degradation rates in fused bovine satellite cell cultures. Domest Anim Endocrinol. 2017 Jan;58:90-96. doi: 10.1016/j.domaniend.2016.09.002. Epub 2016 Sep 13. PubMed PMID: 27769009.

16: Friedman O, Arad E, Ben Amotz O. Body Builder's Nightmare: Black Market Steroid Injection Gone Wrong: a Case Report. Plast Reconstr Surg Glob Open. 2016 Sep 29;4(9):e1040. eCollection 2016 Sep. PubMed PMID: 27757350; PubMed Central PMCID: PMC5055016.

17: Mizukami-Murata S, Kishi-Kadota K, Nishida T. 17β-Trenbolone exposure programs metabolic dysfunction in larval medaka. Environ Toxicol. 2016 Nov;31(11):1539-1551. doi: 10.1002/tox.22158. Epub 2015 Jun 4. PubMed PMID: 26040664.

18: Attalah E, Nasr YS, El-Gammal HA, Nour El-Dien FA. Optimisation and validation of a new analytical method for the determination of four natural and synthetic hormones using LC-ESI-MS/MS. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2016 Oct;33(10):1545-1556. Epub 2016 Sep 21. PubMed PMID: 27575595.

19: Harding LB, Schultz IR, da Silva DA, Ylitalo GM, Ragsdale D, Harris SI, Bailey S, Pepich BV, Swanson P. Wastewater treatment plant effluent alters pituitary gland gonadotropin mRNA levels in juvenile coho salmon (Oncorhynchus kisutch). Aquat Toxicol. 2016 Sep;178:118-31. doi: 10.1016/j.aquatox.2016.07.013. Epub 2016 Jul 22. PubMed PMID: 27475653.

20: Akre C, Mizuno M. A screening and determinative method for the analysis of natural and synthetic steroids, stilbenes and resorcyclic acid lactones in bovine urine. Drug Test Anal. 2016 May;8(5-6):448-57. doi: 10.1002/dta.2012. PubMed PMID: 27443199.